molecular formula C12H14N2 B13033184 N-(propan-2-yl)isoquinolin-5-amine

N-(propan-2-yl)isoquinolin-5-amine

Cat. No.: B13033184
M. Wt: 186.25 g/mol
InChI Key: LMLLIBFIOKRVDN-UHFFFAOYSA-N
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Description

N-(propan-2-yl)isoquinolin-5-amine is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is structurally related to quinoline. The compound this compound is characterized by the presence of an isoquinoline ring substituted with an amine group at the 5-position and an isopropyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)isoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline with isopropylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the isopropyl or amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Isoquinolin-5-amine derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(propan-2-yl)isoquinolin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(propan-2-yl)quinolin-5-amine: Similar structure but with a quinoline ring instead of isoquinoline.

    N-(propan-2-yl)pyridin-5-amine: Similar structure but with a pyridine ring instead of isoquinoline.

    N-(propan-2-yl)benzene-5-amine: Similar structure but with a benzene ring instead of isoquinoline.

Uniqueness

N-(propan-2-yl)isoquinolin-5-amine is unique due to its isoquinoline ring structure, which imparts distinct chemical and biological properties compared to its analogs. The presence of the isoquinoline ring can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-propan-2-ylisoquinolin-5-amine

InChI

InChI=1S/C12H14N2/c1-9(2)14-12-5-3-4-10-8-13-7-6-11(10)12/h3-9,14H,1-2H3

InChI Key

LMLLIBFIOKRVDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

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